![molecular formula C24H16N2 B6086259 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
1-phenyl-3-(2-pyridinyl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline is a synthetic compound that belongs to the family of benzoquinolines. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties.
Scientific Research Applications
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline induces DNA damage and cell death in cancer cells.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the inhibition of topoisomerase II. This enzyme is responsible for the unwinding of DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death in cancer cells. The inhibition of topoisomerase II also leads to the formation of DNA double-strand breaks, which are lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline has been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline is its high potency as an inhibitor of topoisomerase II. This makes it an ideal compound for studying the mechanism of action of this enzyme and its role in cancer cell growth. However, the compound has some limitations for lab experiments. It is highly cytotoxic and can be difficult to handle safely. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline. One area of interest is the development of new analogs with improved solubility and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is interest in studying the compound's potential for combination therapy with other anti-cancer drugs. Finally, there is a need for more research on the compound's anti-angiogenic properties and its potential for use in treating other diseases that involve abnormal blood vessel growth.
Synthesis Methods
The synthesis of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the condensation of 2-acetylpyridine with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
properties
IUPAC Name |
1-phenyl-3-pyridin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-16-23(21-12-6-7-15-25-21)26-22-14-13-18-10-4-5-11-19(18)24(20)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXTUXVWPLWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-2-ylbenzo[f]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


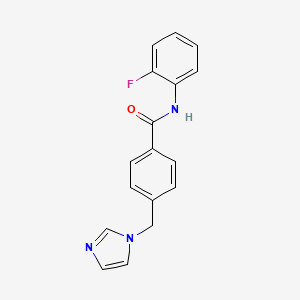
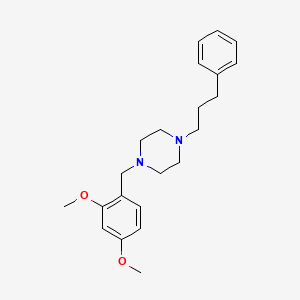
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)
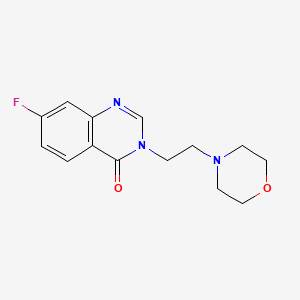
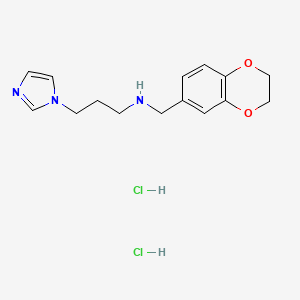
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
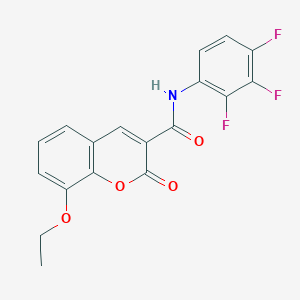
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
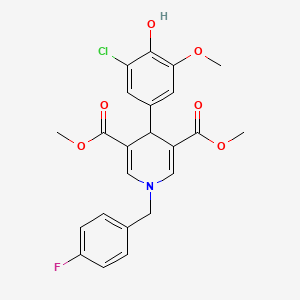
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)